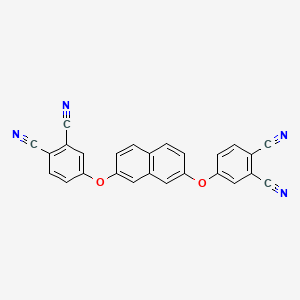
2,7-Bis(3,4-Dicyanophenoxy)Naphthalene
Cat. No. B8493212
Key on ui cas rn:
77785-81-0
M. Wt: 412.4 g/mol
InChI Key: WVDHTIWZHJWNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04304896
Procedure details


A mixture of 4.0 g (0.025 mol) of 2,7-dihydroxynaphthalene (2.2 g, 0.054 mol) of 50% aqueous sodium hydroxide, 30 ml of dimethyl sulfoxide and 25 ml of benzene was heated at reflux under a nitrogen atmosphere for 4 hours. The water was azeotroped from the mixture with a Dean-Stark trap. The reaction content was cooled to room temperature and 8.7 g (0.05 mol) of 4-nitrophthalonitrile was added in one sum. The resulting mixture was stirred for 15 hours at room temperature and was then poured into 150 ml of water. The light-brown precipitate was collected by suction filtration, washed with water, dried at reduced pressure, and washed with hot absolute ethanol to yield 6.1 g (59%) of the desired product, m.p. 201°-204° C.






Name
Yield
59%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([OH:12])=[CH:7][CH:8]=2)[CH:3]=1.[OH-].[Na+].CS(C)=O.[N+]([C:22]1[CH:23]=[C:24]([C:30]#[N:31])[C:25](=[CH:28][CH:29]=1)[C:26]#[N:27])([O-])=O>O.C1C=CC=CC=1>[C:26]([C:25]1[CH:28]=[C:29]([CH:22]=[CH:23][C:24]=1[C:30]#[N:31])[O:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([O:12][C:22]3[CH:29]=[CH:28][C:25]([C:26]#[N:27])=[C:24]([C:30]#[N:31])[CH:23]=3)=[CH:7][CH:8]=2)[CH:3]=1)#[N:27] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC2=CC(=CC=C2C=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
8.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(C#N)=CC1)C#N
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred for 15 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux under a nitrogen atmosphere for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The water was azeotroped from the mixture with a Dean-Stark trap
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The light-brown precipitate was collected by suction filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with hot absolute ethanol
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C=C(OC2=CC3=CC(=CC=C3C=C2)OC2=CC(=C(C=C2)C#N)C#N)C=CC1C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.1 g | |
| YIELD: PERCENTYIELD | 59% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
